molecular formula C12H13NO5 B14510600 Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate CAS No. 62680-48-2

Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate

Cat. No.: B14510600
CAS No.: 62680-48-2
M. Wt: 251.23 g/mol
InChI Key: UJYVBPYASKTVGD-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C12H13NO5 It is a derivative of ethyl acrylate and contains a nitrophenoxy group attached to the propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acrylate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the acrylate ester, resulting in the formation of the desired product.

Reaction Conditions:

    Reactants: Ethyl acrylate, 4-nitrophenol, potassium carbonate

    Solvent: Acetone or dimethylformamide (DMF)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Ethyl 2-[(4-aminophenoxy)methyl]prop-2-enoate

    Reduction: 2-[(4-nitrophenoxy)methyl]prop-2-enoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of polymers and copolymers with specific properties.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Chemical Biology: It can be used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitrophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-methoxyphenoxy)methyl]prop-2-enoate: This compound has a methoxy group instead of a nitro group, resulting in different reactivity and properties.

    Mthis compound: The methyl ester variant may exhibit different solubility and reactivity compared to the ethyl ester.

    Ethyl 2-[(4-aminophenoxy)methyl]prop-2-enoate: The amino derivative has different electronic properties and can participate in different types of chemical reactions.

Properties

CAS No.

62680-48-2

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate

InChI

InChI=1S/C12H13NO5/c1-3-17-12(14)9(2)8-18-11-6-4-10(5-7-11)13(15)16/h4-7H,2-3,8H2,1H3

InChI Key

UJYVBPYASKTVGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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